molecular formula C13H14BrClFNO B6288866 3-Bromo-6-chloro-N-cyclohexyl-2-fluorobenzamide CAS No. 2504202-19-9

3-Bromo-6-chloro-N-cyclohexyl-2-fluorobenzamide

Cat. No.: B6288866
CAS No.: 2504202-19-9
M. Wt: 334.61 g/mol
InChI Key: YUYCPEVABGKZND-UHFFFAOYSA-N
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Description

3-Bromo-6-chloro-N-cyclohexyl-2-fluorobenzamide is a complex organic compound with the molecular formula C13H14BrClFNO and a molecular weight of 334.61 g/mol. This compound features a benzene ring substituted with bromine at the 3-position, chlorine at the 6-position, and fluorine at the 2-position, along with a cyclohexyl group attached to the nitrogen atom in the amide group. The presence of these halogens and the cyclohexyl group significantly influences the compound’s reactivity and electronic properties.

Preparation Methods

The synthesis of 3-Bromo-6-chloro-N-cyclohexyl-2-fluorobenzamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Bromination: Introduction of a bromine atom at the 3-position of the benzene ring.

    Chlorination: Addition of a chlorine atom at the 6-position.

    Fluorination: Incorporation of a fluorine atom at the 2-position.

    Amidation: Formation of the amide bond by reacting the substituted benzene with cyclohexylamine under appropriate conditions.

Industrial production methods may involve optimization of these steps to enhance yield and purity, often using catalysts and controlled reaction conditions .

Chemical Reactions Analysis

3-Bromo-6-chloro-N-cyclohexyl-2-fluorobenzamide undergoes various chemical reactions, including:

    Hydrolysis: The amide bond can be hydrolyzed to yield 3-bromo-6-chloro-2-fluorobenzoic acid and cyclohexylamine.

    Nucleophilic Substitution: The halogen atoms (bromine and chlorine) are susceptible to nucleophilic substitution reactions, where another atom or group replaces them.

Common reagents used in these reactions include water for hydrolysis and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities due to the presence of multiple halogens and the cyclohexyl group.

    Medicine: Explored for its potential therapeutic properties, although specific applications are still under research.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-Bromo-6-chloro-N-cyclohexyl-2-fluorobenzamide involves interactions with various molecular targets and pathways. The compound’s halogen atoms and amide group can participate in hydrogen bonding and other interactions, influencing its biological activity. The cyclohexyl group affects the molecule’s conformation and interactions with other molecules.

Comparison with Similar Compounds

Similar compounds to 3-Bromo-6-chloro-N-cyclohexyl-2-fluorobenzamide include:

    3-Bromo-6-chloro-2-fluorobenzaldehyde: Lacks the cyclohexyl group and amide bond, making it less complex.

    3-Bromo-2-chloro-N-cyclohexyl-6-fluorobenzamide: Similar structure but with different positions of halogen atoms.

Properties

IUPAC Name

3-bromo-6-chloro-N-cyclohexyl-2-fluorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14BrClFNO/c14-9-6-7-10(15)11(12(9)16)13(18)17-8-4-2-1-3-5-8/h6-8H,1-5H2,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUYCPEVABGKZND-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NC(=O)C2=C(C=CC(=C2F)Br)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14BrClFNO
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.61 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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